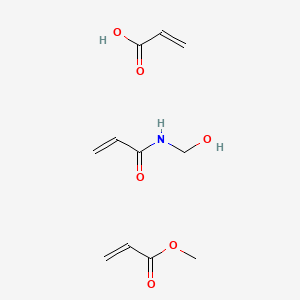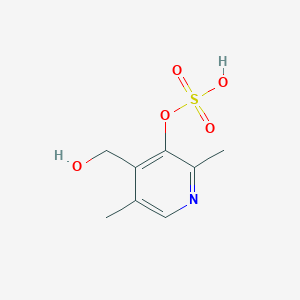
5-phenoxy-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenoxy-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 2, and a phenoxy group attached at position 5. This compound is part of the broader class of pyrazoles, which are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-phenoxy-1H-pyrazole typically involves the condensation of phenoxy-substituted hydrazines with 1,3-diketones or α,β-unsaturated aldehydes. One common method includes the reaction of phenoxyhydrazine with acetylacetone under acidic conditions, followed by cyclization to form the pyrazole ring . Another approach involves the use of propargylic alcohols and hydrazines in a one-pot reaction, catalyzed by acids and bases .
Industrial Production Methods: Industrial production of this compound may utilize scalable methods such as continuous flow synthesis, which allows for efficient and controlled production. This method often involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Phenoxy-1H-pyrazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Pyrazole-5-carboxylic acids.
Reduction: Hydropyrazoles.
Substitution: Halogenated pyrazoles.
Scientific Research Applications
5-Phenoxy-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-phenoxy-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The compound’s structure allows it to form hydrogen bonds and interact with active sites of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
1H-Pyrazole: The parent compound of the pyrazole family, known for its basic structure and reactivity.
3,5-Diphenyl-1H-pyrazole: A derivative with two phenyl groups, used in medicinal chemistry.
5-Methyl-1-phenyl-1H-pyrazole: Another derivative with a methyl and phenyl group, known for its biological activity.
Uniqueness: 5-Phenoxy-1H-pyrazole is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various functionalized pyrazoles and enhances its potential in medicinal and industrial applications .
Properties
CAS No. |
65480-70-8 |
|---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
5-phenoxy-1H-pyrazole |
InChI |
InChI=1S/C9H8N2O/c1-2-4-8(5-3-1)12-9-6-7-10-11-9/h1-7H,(H,10,11) |
InChI Key |
KMZIZRHLLMNWNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


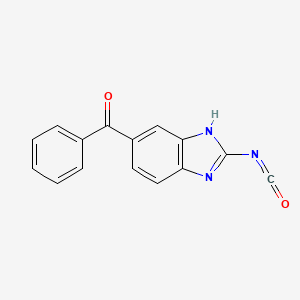
![2,2'-[1,2-Phenylenebis(carbonyloxy)]di(prop-2-enoic acid)](/img/structure/B14480863.png)
![Diphenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14480871.png)
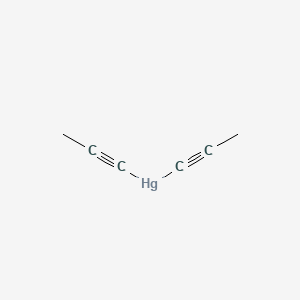
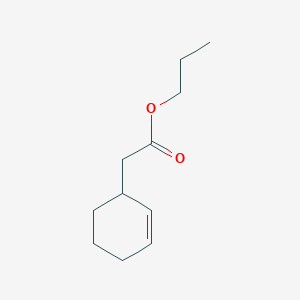
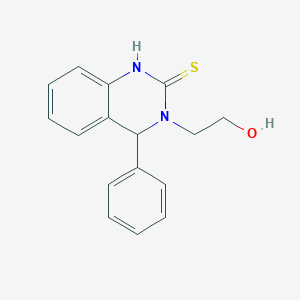
![3-[4-(Dimethylamino)phenyl]-2-formylprop-2-enenitrile](/img/structure/B14480892.png)
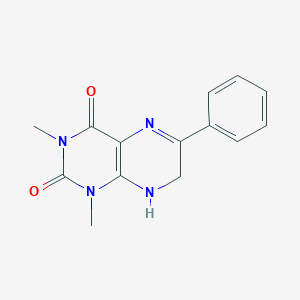
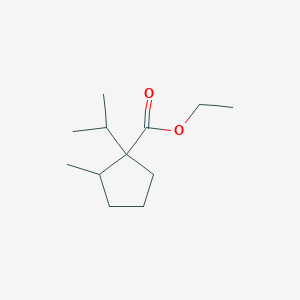
amino}-5'-deoxythymidine](/img/structure/B14480905.png)
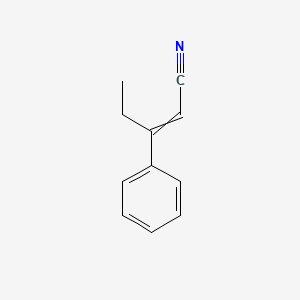
![1,5,10-Triazabicyclo[8.3.1]tetradecane](/img/structure/B14480922.png)
